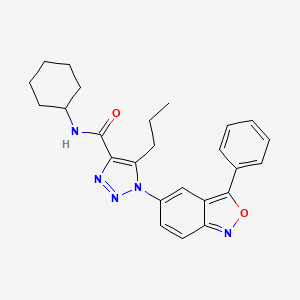![molecular formula C27H33N3O4 B11302854 N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11302854.png)
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, an oxazole ring, and aromatic substituents, which contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine ring: This step involves the nucleophilic substitution reaction where a morpholine derivative is introduced to the intermediate compound.
Attachment of aromatic substituents: The aromatic groups are introduced through electrophilic aromatic substitution reactions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4-tert-butylphenyl)-2-(piperidin-4-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-4-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide imparts unique chemical properties, such as increased solubility and specific reactivity patterns, distinguishing it from similar compounds with different ring structures.
Propiedades
Fórmula molecular |
C27H33N3O4 |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H33N3O4/c1-27(2,3)21-9-5-19(6-10-21)24(30-13-15-33-16-14-30)18-28-26(31)23-17-25(34-29-23)20-7-11-22(32-4)12-8-20/h5-12,17,24H,13-16,18H2,1-4H3,(H,28,31) |
Clave InChI |
WNQBTTWNXJNZAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11302772.png)

![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide](/img/structure/B11302797.png)
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)acetamide](/img/structure/B11302809.png)
![5-[(4-Bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11302815.png)
![4-(4-chlorophenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11302821.png)
![2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11302827.png)
![6-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11302835.png)
![3-Methyl-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11302849.png)
![2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11302852.png)
![N-(2-methoxybenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11302857.png)

![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11302868.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B11302870.png)
